Dihydrodiethylstilbestrol

Übersicht

Beschreibung

Dihydrodiethylstilbestrol (DES) is a synthetic estrogen that was first synthesized in the 1930s. It was widely used as a medication for various conditions, including menopause symptoms, breast cancer, and prostate cancer. However, its use was discontinued in the 1970s due to its association with serious health risks, including an increased risk of cancer.

Wissenschaftliche Forschungsanwendungen

Impact on Uterine Capillary Bed : Dihydrostilbestrol, a compound related to Dihydrodiethylstilbestrol, has been used to improve the blood supply to the uterus. It acts directly on the smooth myocytes of precapillary sphincters. However, long-term use has shown adverse effects such as menorrhagia, dysmenorrhea, and fibrotic changes in the reproductive organs (Chertok, Nemkov, & Momot, 1989).

Effects on Steroid Hormones : Dihydrotachysterol, another related compound, is used as a substitute for parathyroid extract in therapy, particularly for maintaining serum calcium levels in hypoparathyroidism cases. Its impact on steroid hormone production and calcium regulation has been noted (Talmage & Dodds, 1955).

Drug Discovery and Pharmacological Interactions : The broader field of drug discovery, which includes compounds like this compound, has evolved with advancements in molecular biology and genomic sciences. The research has enriched therapeutic options, suggesting potential applications for compounds like this compound (Drews, 2000).

Binding Site Affinity : Iodoacetyldiethylstilbestrol, related to this compound, has been used to study the estrogen binding site of enzymes like glutamate dehydrogenase. This research provides insights into how this compound-like compounds might interact with specific protein targets (Michel, Pons, Descomps, & Crastes de Paulet, 1978).

Role in Androgen Deprivation Therapy : Diethylstilbestrol, closely related to this compound, has been evaluated as an androgen deprivation therapy (ADT) agent in prostate cancer. It has demonstrated therapeutic efficacy equivalent to orchiectomy, despite significant cardiovascular toxicity (Malkowicz, 2001).

Urogenital Abnormalities from Prenatal Exposure : Prenatal exposure to Diethylstilbestrol, a compound in the same class as this compound, increases the risk of male urogenital abnormalities. The association is strongest for exposure early in gestation (Palmer et al., 2009).

Wirkmechanismus

Target of Action

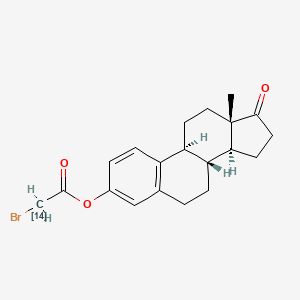

Dihydrodiethylstilbestrol, also known as Hexestrol, is a synthetic nonsteroidal estrogen . Its primary targets are the estrogen receptors, specifically ERα and ERβ . These receptors are proteins found in cells of the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

This compound diffuses into its target cells and interacts with the estrogen receptors . This interaction triggers a series of biochemical reactions within the cell. The binding of this compound to these receptors increases the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .

Biochemical Pathways

The binding of this compound to estrogen receptors initiates a cascade of events that affect various biochemical pathways. The increased synthesis of SHBG and TBG alters the levels and activity of sex hormones and thyroid hormones in the body. The suppression of FSH release affects the maturation of ovarian follicles and the menstrual cycle .

Pharmacokinetics

This compound is well-absorbed when taken orally . It binds to proteins in the blood at a rate of over 95% . The compound is metabolized in the body through processes such as hydroxylation, oxidation, and glucuronidation . The metabolites of this compound include (Z,Z)-Dienestrol, Paroxypropione, and various glucuronides . The elimination half-life of this compound is approximately 24 hours , and it is excreted in urine and feces .

Result of Action

The action of this compound at the cellular level results in changes in the expression of genes regulated by estrogen receptors. This can lead to alterations in cell growth and differentiation. In some cases, such as in certain types of cancers, this compound may selectively concentrate cytotoxic agents in estrogen receptor-rich tumors .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Dihydrodiethylstilbestrol plays a significant role in biochemical reactions due to its estrogenic activity. It interacts with estrogen receptors, which are proteins that mediate the effects of estrogens in the body. These receptors are found in various tissues, including the reproductive organs, liver, and brain. This compound binds to these receptors, mimicking the action of natural estrogens and influencing gene expression and cellular function. The compound also interacts with other biomolecules, such as sex hormone-binding globulin, which affects its bioavailability and distribution in the body .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by binding to estrogen receptors and modulating cell signaling pathways. This interaction can lead to changes in gene expression, affecting cellular metabolism and growth. In reproductive tissues, this compound promotes cell proliferation and differentiation, while in the liver, it can alter the expression of enzymes involved in metabolism. Additionally, the compound has been shown to affect cell signaling pathways related to cancer progression, making it a potential therapeutic agent for hormone-responsive cancers .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences known as estrogen response elements. This interaction leads to the recruitment of coactivators or corepressors, which modulate the transcription of target genes. This compound can also influence enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways. These molecular interactions contribute to the compound’s overall effects on cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. Its degradation products may also contribute to its overall biological activity, necessitating careful monitoring of its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote normal cellular function and growth, while at higher doses, it may induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to reproductive toxicity, liver damage, and increased risk of cancer. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications to minimize potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydroxylation, oxidation, and glucuronidation. These metabolic processes are primarily mediated by liver enzymes, such as cytochrome P450 enzymes, which convert the compound into more water-soluble metabolites for excretion. The metabolic pathways of this compound can influence its bioavailability, distribution, and overall biological activity. Additionally, the compound’s metabolites may have distinct biological effects, contributing to its overall pharmacological profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is well-absorbed and has a high affinity for plasma proteins, which facilitates its distribution throughout the body. It is primarily transported in the bloodstream bound to sex hormone-binding globulin and albumin. The distribution of this compound can also be influenced by its interaction with specific transporters, which can affect its localization and accumulation in target tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and cell membrane. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In the nucleus, this compound interacts with estrogen receptors to regulate gene expression, while in the cytoplasm, it can modulate signaling pathways and enzyme activity. The compound’s localization to specific organelles, such as the endoplasmic reticulum and mitochondria, can also affect its activity and function .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dihydrodiethylstilbestrol involves the reduction of Diethylstilbestrol using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction reaction will result in the formation of Dihydrodiethylstilbestrol.", "Starting Materials": [ "Diethylstilbestrol", "Sodium borohydride or Lithium aluminum hydride", "Solvent (such as ethanol or methanol)", "Acid (such as hydrochloric acid or sulfuric acid)", "Base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Dissolve Diethylstilbestrol in a solvent such as ethanol or methanol", "Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the solution", "Stir the solution at room temperature for several hours", "Add an acid such as hydrochloric acid or sulfuric acid to the solution to neutralize the excess reducing agent", "Extract the product using a solvent such as dichloromethane or ethyl acetate", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Evaporate the solvent to obtain Dihydrodiethylstilbestrol as a white crystalline solid" ] } | |

CAS-Nummer |

5635-50-7 |

Molekularformel |

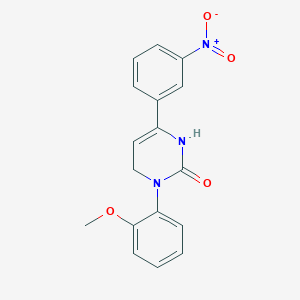

C18H22O2 |

Molekulargewicht |

270.4 g/mol |

IUPAC-Name |

4-[(4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18?/m1/s1 |

InChI-Schlüssel |

PBBGSZCBWVPOOL-QNSVNVJESA-N |

Isomerische SMILES |

CC[C@H](C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

Kanonische SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

Color/Form |

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC WHITE CRYSTALLINE POWDER |

melting_point |

185-188 °C CRYSTALS; MP: 137-139 °C /DIACETATE/ CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/ |

Andere CAS-Nummern |

5635-50-7 84-16-2 |

Piktogramme |

Health Hazard |

Haltbarkeit |

SENSITIVE TO LIGHT |

Löslichkeit |

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS |

Synonyme |

Dihydrodiethylstilbestrol Hexestrol Hexestrol, (R*,R*)-(+-)-Isomer Hexestrol, (R*,S*)-Isomer Hexestrol, (R-(R*,R*))-Isomer Hexestrol, (S-(R*,R*))-Isome |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the estrogenic and antifertility properties of dihydrodiethylstilbestrol and its analogs?

A1: this compound (also known as hexestrol) exhibits estrogenic activity, meaning it can mimic the effects of the natural hormone estrogen in the body []. Research has focused on synthesizing and evaluating the estrogenic and antifertility effects of this compound analogs, such as those containing bromine or nitro groups. Interestingly, some analogs, like bromo-1-(p-ethylphenyl)-1-diphenyl-2,2-ethylene, showed higher estrogenic activity than this compound in the Allen-Doisy vaginal smear test in rats []. Additionally, certain analogs displayed antifertility effects at doses that did not exhibit estrogenic activity, suggesting a potential for separating these two properties [].

Q2: What analytical methods are available to detect this compound in biological samples?

A2: Gas chromatography-mass spectrometry (GC/MS) is a highly sensitive and specific method for detecting this compound in biological matrices, such as muscle tissue []. This method involves extraction of the compound from the sample, followed by derivatization to enhance its volatility and detectability by GC/MS. The reported method achieved a minimum detectable quantity of 0.2 μg/kg, highlighting its suitability for trace-level analysis of this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)